3-(2-Chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide is a synthetically derived organic compound belonging to the class of isoxazole-4-carboxamide derivatives. These compounds are notable for their potential therapeutic applications, particularly in the field of oncology. Specifically, this compound has been investigated for its potential as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase, and its dysregulation, particularly through mutations like FLT3-ITD (internal tandem duplication), is implicated in the development of acute myeloid leukemia (AML). []
Synthesis of the quinazoline core: The quinazoline moiety can be synthesized through various established methods, such as reacting anthranilic acid derivatives with formamide or utilizing other heterocyclization strategies. [, , ]
Preparation of the isoxazole ring: The 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid unit can be synthesized through reactions like the cyclocondensation of hydroxylamine hydrochloride with a suitably substituted 1,3-dicarbonyl compound, followed by chlorination. [, ]
Coupling of the quinazoline and isoxazole: The final step would involve the coupling of the synthesized quinazoline core with the isoxazole carboxylic acid unit. This coupling can be achieved through amide bond formation, typically using coupling reagents like HATU or EDC.HCl in the presence of a suitable base. []
3-(2-Chlorophenyl)-5-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-4-carboxamide exhibits potent inhibitory activity against FLT3, specifically targeting the FLT3-ITD mutation prevalent in AML. [] Although the exact mechanism of action isn't fully elucidated, it's hypothesized to function as a type II kinase inhibitor. Type II inhibitors typically bind to the inactive conformation of kinases, preventing their activation and downstream signaling. They often target the ATP-binding site, competing with ATP and blocking the phosphorylation cascade essential for kinase activity. Further research is required to elucidate the precise binding interactions, structural features, and conformational changes involved in the inhibition of FLT3 by this compound.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0